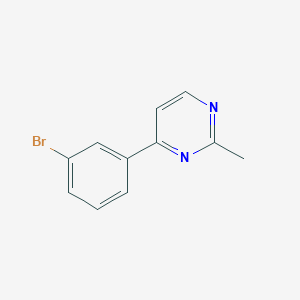

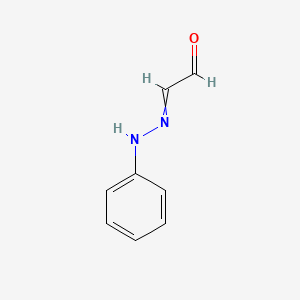

4-(3-Bromophenyl)-2-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its molecular formula, structure, and any known aliases. It may also include information on its appearance (solid, liquid, color, etc.) and any notable physical characteristics .

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It would include the reaction conditions, the reagents used, and the steps involved .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of its atoms and the types of bonds between them .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This would include information on the compound’s melting and boiling points, its solubility in various solvents, its density, and other physical properties. Chemical properties might include its acidity or basicity, its redox potential, and its reactivity with common reagents .Scientific Research Applications

Antimicrobial Activity

While not directly related to “4-(3-Bromophenyl)-2-methylpyrimidine,” derivatives of bromophenyl compounds, such as 4-(4-Bromophenyl)-thiazol-2-amine , have shown promising antimicrobial activity . This suggests that similar bromophenyl derivatives could be synthesized and tested for their effectiveness against pathogenic bacteria and fungi.

Anticancer Activity

Similarly, bromophenyl derivatives have been evaluated for their anticancer activity against specific cancer cell lines, like the human breast adenocarcinoma cancer cell line (MCF7) . This indicates a potential application for “4-(3-Bromophenyl)-2-methylpyrimidine” in cancer research, particularly in the synthesis of novel chemotherapeutic agents.

Molecular Docking Studies

The molecular docking studies of bromophenyl derivatives have demonstrated good docking scores within the binding pocket of selected proteins . This implies that “4-(3-Bromophenyl)-2-methylpyrimidine” could be used in computational studies to predict interactions with biological targets, aiding in drug design.

Neurotoxicity Studies

Research on related pyrazoline derivatives has investigated their neurotoxic potentials, such as effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain . “4-(3-Bromophenyl)-2-methylpyrimidine” could be used in similar studies to assess neurotoxicity and behavioral changes in model organisms.

Oxidative Stress Biomarker Analysis

The study of oxidative stress biomarkers, such as MDA, is crucial in understanding cellular damage. Bromophenyl derivatives have been used to assess oxidative injury in cells and tissues . “4-(3-Bromophenyl)-2-methylpyrimidine” could serve as a research tool in this field to evaluate the extent of oxidative stress.

Enzyme Inhibition Studies

Compounds like “4-(3-Bromophenyl)-2-methylpyrimidine” can be used to study the inhibition of enzymes like AchE, which plays a significant role in the cholinergic nervous system . This application is vital for understanding the mechanisms of action of potential therapeutic agents.

Pharmacological Activity Profiling

Bromophenyl derivatives have been associated with a range of pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, and antitumor activities . “4-(3-Bromophenyl)-2-methylpyrimidine” could be profiled for similar activities, contributing to the development of new drugs.

Mechanism of Action

Target of Action

Related compounds such as pyrazolines and their derivatives have been reported to have a wide range of biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects .

Mode of Action

For instance, some pyrazoline derivatives have been found to inhibit acetylcholinesterase (AchE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This inhibition can affect normal nerve pulse transmission, leading to behavioral changes and body movement impairment .

Safety and Hazards

properties

IUPAC Name |

4-(3-bromophenyl)-2-methylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-13-6-5-11(14-8)9-3-2-4-10(12)7-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQMPOHPMGKBOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383761 |

Source

|

| Record name | 4-(3-bromophenyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromophenyl)-2-methylpyrimidine | |

CAS RN |

844891-12-9 |

Source

|

| Record name | 4-(3-Bromophenyl)-2-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-bromophenyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B1304735.png)

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1304736.png)

![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)

![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)